4-[3-(benzyloxy)phenyl]butanoic acid
CAS No.: 152380-68-2
Cat. No.: VC11633596
Molecular Formula: C17H18O3
Molecular Weight: 270.3
Purity: 95
* For research use only. Not for human or veterinary use.
![4-[3-(benzyloxy)phenyl]butanoic acid - 152380-68-2](/images/no_structure.jpg)
Specification
CAS No. | 152380-68-2 |
---|---|
Molecular Formula | C17H18O3 |
Molecular Weight | 270.3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-[3-(Benzyloxy)phenyl]butanoic acid (C₁₇H₁₆O₃, molecular weight 280.31 g/mol) consists of a four-carbon butanoic acid chain terminating in a carboxylic acid group. The third carbon of the phenyl ring attached to the acid’s second position bears a benzyloxy (-OCH₂C₆H₅) substituent. This arrangement creates a planar hydrophobic region from the aromatic rings and a polar carboxylate moiety, facilitating interactions with both lipid-rich and aqueous environments .
The compound’s infrared (IR) spectrum typically shows absorption bands at approximately 1700 cm⁻¹ (C=O stretch of the carboxylic acid) and 1250 cm⁻¹ (C-O-C ether linkage). Nuclear magnetic resonance (NMR) data reveal distinct signals: a triplet at δ 2.35–2.45 ppm for the methylene protons adjacent to the carbonyl, a multiplet at δ 6.75–7.45 ppm for the aromatic protons, and a singlet at δ 5.05 ppm for the benzyloxy methylene group .
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆O₃ |
Molecular Weight | 280.31 g/mol |
Melting Point | 120–122°C (estimated) |
Solubility | Slightly soluble in water; soluble in ethanol, DMSO |
LogP (Octanol-Water) | 3.2 (predicted) |
The moderate lipophilicity (LogP ~3.2) suggests favorable membrane permeability, a critical factor in drug bioavailability . The carboxylic acid group enables salt formation with bases, enhancing aqueous solubility for formulation purposes.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A patented method for analogous compounds involves a four-step process :
-
Halogenation: Reacting 3-(benzyloxy)acetophenone with bromine in dioxane/di-n-butyl ether at 0°C yields 2-bromo-1-(3-(benzyloxy)phenyl)ethanone.
-
Malonic Ester Condensation: The bromoketone undergoes nucleophilic substitution with diethyl malonate in ethanol, producing diethyl 2-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)malonate.
-
Hydrolysis and Decarboxylation: Treatment with sodium hydroxide followed by acidification generates 2-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)malonic acid, which undergoes thermal decarboxylation in toluene at reflux to form 4-[3-(benzyloxy)phenyl]-4-oxobutanoic acid.
-
Reduction: Catalytic hydrogenation of the ketone intermediate using Pd/C in ethanol yields the final product, 4-[3-(benzyloxy)phenyl]butanoic acid .
Industrial Production Considerations
Industrial synthesis optimizes yield and purity through continuous flow reactors and in-line purification techniques. Key challenges include minimizing byproducts during decarboxylation and ensuring efficient removal of catalyst residues post-hydrogenation. Scalable routes often replace diethyl malonate with cheaper alternatives like dimethyl malonate without compromising efficiency .
Biological Activity and Mechanisms
PPARα Agonism
4-[3-(Benzyloxy)phenyl]butanoic acid demonstrates partial PPARα agonism, as evidenced by transactivation assays using HEK293 cells transfected with PPARα-responsive luciferase reporters . At 25 µM, the compound achieves 90% of the maximal activity (Emax) of fenofibric acid, a clinical PPARα agonist, with an EC₅₀ of 8.9 µM . This activity stems from hydrophobic interactions between the benzyloxy-phenyl moiety and PPARα’s ligand-binding domain, particularly residues Phe273 and Leu330 .
Anti-Hyperlipidemic Effects
In vivo studies in high-fat diet-induced hyperlipidemic rats show that oral administration (50 mg/kg/day for 4 weeks) reduces serum triglycerides by 38% and LDL cholesterol by 27%, comparable to fenofibrate . The compound upregulates carnitine palmitoyltransferase 1A (CPT1A), enhancing fatty acid β-oxidation in hepatocytes .
Antioxidant Properties
The phenolic benzyloxy group scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 45 µM, mitigating oxidative stress in vascular endothelial cells . Synergistic effects between PPARα activation and antioxidant activity make it a dual-action candidate for atherosclerosis prevention .
Applications in Drug Development
Lead Optimization
Structure-activity relationship (SAR) studies highlight the importance of the benzyloxy group’s position:
-
Meta-substitution (3-position) maximizes PPARα binding affinity due to optimal van der Waals contacts .
-
Para-substitution reduces activity by 60%, likely due to steric clashes with helix 12 of the receptor .
-
Alkyl chain elongation (e.g., butanoic vs. propanoic acid) improves metabolic stability but decreases aqueous solubility .
Prodrug Formulations
Ester prodrugs, such as the ethyl ester derivative, enhance oral bioavailability by 70% in rodent models. Enzymatic hydrolysis by carboxylesterases in the liver regenerates the active acid form.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume